

Application Notes and Protocols for Nickel(II) Oxide in Gas Sensing

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Compound of Interest

Compound Name: Nickel(II) oxide

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These application notes provide a comprehensive overview of the use of **Nickel(II) Oxide** (NiO), a p-type semiconductor, in the development of chemiresistive gas sensors.[1][2] NiO-based sensors are gaining significant attention due to their high sensitivity, excellent chemical stability, and cost-effectiveness, making them promising candidates for a wide range of applications, including environmental monitoring, industrial safety, and medical diagnostics.[1][2] This document outlines the fundamental sensing mechanism, key performance metrics for various target gases, detailed experimental protocols for sensor fabrication and testing, and illustrative diagrams to facilitate understanding.

Introduction to NiO for Gas Sensing

Nickel oxide is a metal oxide semiconductor with a wide bandgap (3.6–4.0 eV).[2][3] Its p-type semiconducting nature, where holes are the majority charge carriers, dictates its gas sensing behavior.[2] The sensing mechanism relies on the change in electrical resistance of the NiO material upon interaction with target gas molecules at elevated operating temperatures.[4] The nanostructure of NiO plays a crucial role in its sensing performance, with morphologies like nanoparticles, nanowires, and nanosheets offering a high surface-area-to-volume ratio, which enhances gas adsorption and sensitivity.[1][5]

P-type Semiconductor Gas Sensing Mechanism

The gas sensing mechanism of p-type semiconductors like NiO is primarily based on the modulation of the width of the hole accumulation layer (HAL) at the surface of the material.[4]
[6]

In Air (Baseline Resistance): When the NiO sensor is in an air atmosphere at an elevated temperature, oxygen molecules adsorb onto the surface. These adsorbed oxygen molecules capture electrons from the valence band of the NiO, creating holes and forming ionized oxygen species (O^{2-} , O^- , or O^{2-} depending on the temperature). This process leads to the formation of a hole accumulation layer at the surface, which decreases the overall resistance of the sensor. This stabilized resistance in the air is considered the baseline resistance (R_a).

Exposure to Reducing Gases (e.g., H_2S , VOCs, CO , NH_3): Upon exposure to a reducing gas, the gas molecules react with the pre-adsorbed oxygen ions on the NiO surface. This reaction releases the trapped electrons back to the valence band, leading to a recombination of holes. The decreased hole concentration in the accumulation layer increases the sensor's resistance (R_g).

Exposure to Oxidizing Gases (e.g., NO_2): Conversely, when exposed to an oxidizing gas like NO_2 , the gas molecules can directly adsorb on the sensor surface and capture electrons from the valence band. This further increases the concentration of holes in the accumulation layer, resulting in a decrease in the sensor's resistance (R_g).

The sensor response is typically defined as the ratio of the resistance in the target gas to the resistance in air (R_g/R_a) for reducing gases and (R_a/R_g) for oxidizing gases.

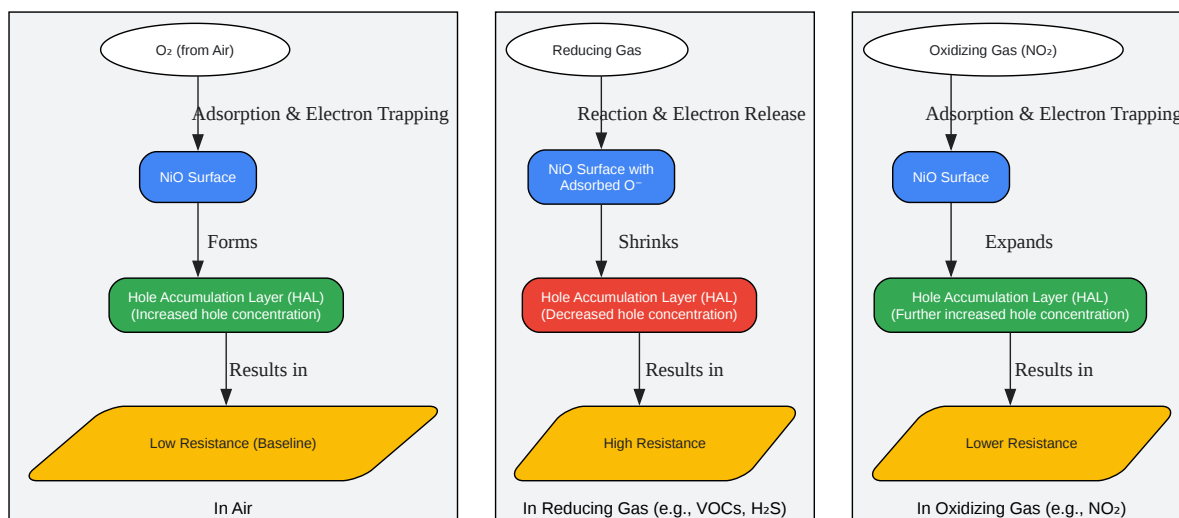


Figure 1: Gas Sensing Mechanism of p-type NiO

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Caption: Figure 1: Gas Sensing Mechanism of p-type NiO.

Performance of NiO-Based Gas Sensors

The performance of NiO gas sensors is evaluated based on several key parameters. The following tables summarize the performance of various NiO-based sensors for the detection of different gases as reported in the literature.

Volatile Organic Compounds (VOCs) Detection

Target Gas	Concentration (ppm)	Operating Temp. (°C)	Response (Rg/Ra)	Response Time (s)	Recovery Time (s)	NiO Morphology/Type	Reference
Ethanol	5	350	1.5	< 80	< 120	Thick Film (~10 µm)	[7] [8]
Isobutylene	Not Specified	350	Max Response	< 80	< 120	Thick Film (~10 µm)	[7]
Various VOCs	5	350	-	< 80	< 120	Thick Film (~10 µm)	[7] [8]
Ethanol	1000	250	High	-	-	Nanoparticles	[9]
Acetone	1000	250	High	-	-	Nanoparticles	[9]

Hydrogen Sulfide (H₂S) Detection

Concentration (ppm)	Operating Temp. (°C)	Response (Rg/Ra)	Response Time (s)	Recovery Time (s)	NiO Morphology/Type	Reference
10	150	Max Response	4	58	Nanoparticles (with surfactant)	[10]
10	150	Max Response	10	64	Nanoparticles (without surfactant)	[10]
100	150	High	-	-	Nanoparticles (11.5 nm)	[11]
50-500	Room Temp	75.01% (max)	-	-	NiO-CuO Nanocomposite	[12]

Nitrogen Dioxide (NO₂) Detection

Concentration (ppb)	Operating Temp. (°C)	Response	Response Time (s)	Recovery Time (s)	NiO Morphology/Type	Reference
800	100	28.25%	-	-	NiO/N-rGO Nanohybrid	[3]
< 1000	100	High	-	-	NiO/N-rGO Nanohybrid	[3]
20,000 (20 ppm)	Room Temp	12.42	Long	-	NiO with Ni vacancies	[13]
10,000 (10 ppm)	200	16.06	< 30	< 30	WO ₃ modified flower-like NiO	[14]
350,000 (350 ppm)	150	67%	-	-	Sputtered Thin Film (150 nm)	[15]

Other Gases (CO, NH₃, H₂)

Target Gas	Concentration (ppm)	Operating Temp. (°C)	Response	Response Time (s)	Recovery Time (s)	NiO Morphology/Type	Reference
CO	5	250	High	-	-	Flake-flower NiO	[16]
NH ₃	10	100	Low	-	-	NiO/N-rGO Nanohybrid	[3]
H ₂	30	225	Excellent	-	-	Porous Nanosheet	[16]

Experimental Protocols

Synthesis of NiO Nanomaterials (Hydrothermal Method)

This protocol describes a general procedure for synthesizing NiO nanostructures, which can be adapted to produce various morphologies like nanosheets or flake-flowers.[\[10\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Nickel salt precursor (e.g., Nickel Chloride ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) or Nickel Nitrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$))
- Precipitating agent (e.g., Urea ($\text{CO}(\text{NH}_2)_2$), Ammonia solution ($\text{NH}_3 \cdot \text{H}_2\text{O}$))
- Solvent (Deionized water)
- Optional: Capping agent/surfactant (e.g., Thioglycerol)[\[10\]](#) or structural agent (e.g., Ethylene glycol)[\[17\]](#)
- Teflon-lined stainless-steel autoclave

Procedure:

- Dissolve a specific amount of the nickel salt precursor in deionized water to form a homogenous solution.
- If using, add the capping agent or structural agent to the solution and stir.
- Add the precipitating agent to the solution. The amount will influence the morphology of the final product.
- Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 6-24 hours).
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the precipitate by centrifugation, and wash it several times with deionized water and ethanol to remove any unreacted reagents.

- Dry the obtained powder in an oven at a low temperature (e.g., 60-80 °C).
- Finally, calcine the dried powder in a muffle furnace at a high temperature (e.g., 350-500 °C) for a few hours to obtain the final NiO nanostructures.

Fabrication of Thick Film Gas Sensor

This protocol outlines the screen-printing method for fabricating a thick film sensor on an alumina substrate.

Materials:

- Synthesized NiO nanopowder
- Organic binder (e.g., ethyl cellulose)
- Solvent (e.g., terpineol)
- Alumina (Al_2O_3) substrate with pre-printed electrodes (e.g., Au or Pt)
- Screen printer
- Drying oven and muffle furnace

Procedure:

- Prepare a paste by mixing the NiO nanopowder with the organic binder and solvent in a mortar and pestle until a homogenous slurry is formed.
- Place the alumina substrate with interdigitated electrodes on the screen printer.
- Use a squeegee to press the NiO paste through the screen mesh onto the substrate, covering the electrode area.
- Carefully remove the substrate and dry it in an oven at a low temperature (e.g., 100-150 °C) to evaporate the solvent.
- Sinter the dried film in a muffle furnace at a higher temperature (e.g., 400-600 °C) to burn out the organic binder and form a stable, porous NiO thick film.

- Solder connecting wires to the electrode pads.

Gas Sensing Measurement Protocol

This protocol describes a standard setup and procedure for evaluating the gas sensing performance of the fabricated NiO sensor.

Equipment:

- Gas sensing measurement system with a sealed test chamber
- Mass flow controllers (MFCs) for precise gas concentration control
- Heater for controlling the sensor's operating temperature
- Source meter or electrometer for resistance measurement
- Data acquisition system (computer with appropriate software)
- Target gas cylinders and a cylinder of synthetic air (as the carrier and reference gas)

Procedure:

- Place the fabricated NiO sensor inside the test chamber and seal it.
- Heat the sensor to the desired operating temperature and allow the resistance to stabilize in a constant flow of synthetic air. This baseline resistance (R_a) is recorded.
- Introduce a specific concentration of the target gas into the chamber by mixing it with synthetic air using the MFCs. The total gas flow rate should be kept constant.^[3]
- Record the change in the sensor's resistance until it reaches a stable value in the presence of the target gas (R_g).
- Purge the chamber with synthetic air to allow the sensor's resistance to return to its original baseline. The time taken for this is the recovery time.
- The time taken for the sensor to reach 90% of the total resistance change upon gas exposure is the response time.

- Repeat the exposure and recovery cycles to check for reproducibility.
- Vary the concentration of the target gas and the operating temperature to determine the optimal sensing conditions.



Figure 2: Experimental Workflow for NiO Gas Sensor

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Caption: Figure 2: Experimental Workflow for NiO Gas Sensor.

Conclusion and Future Perspectives

Nickel(II) oxide nanostructures have demonstrated significant potential for the development of high-performance gas sensors for a variety of target analytes.[1][5] The performance of these sensors can be further enhanced through strategies such as doping with other metals, forming heterojunctions with other metal oxides, and surface functionalization with noble metals.[1][18] Future research will likely focus on improving the selectivity, reducing the operating temperature to lower power consumption, and enhancing the long-term stability of NiO-based sensors.[1] The development of flexible and wearable gas sensors based on NiO is also a promising area of investigation.

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